2-Deoxy-beta-D-ribopyranose

説明

Stereochemical Configuration and Ring Conformation

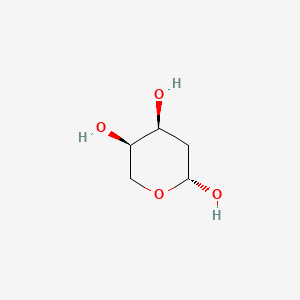

The stereochemical configuration of 2-Deoxy-β-D-ribopyranose is defined by its specific spatial arrangement of hydroxyl groups and the anomeric configuration at the C1 carbon atom. In the β-anomeric form, the hydroxyl group attached to the anomeric carbon (C1) adopts an equatorial position relative to the pyranose ring system. This stereochemical arrangement places the compound in the D-configuration series, where the highest numbered chiral center (C4) has the same configuration as D-glyceraldehyde.

Computational studies using M06-2X and B3LYP density functional theory methods have revealed that the most stable conformers of β-2-deoxy-D-ribopyranose exhibit chair conformations of the pyranose ring. Specifically, the ring adopts the 4C1 chair conformation in its most stable minima, where the hydroxyl group attached to C1 presents an axial disposition. The first occurrence of an equatorial disposition of this hydroxyl group appears at significantly higher energy levels, specifically at 5.84 kJ mol⁻¹ above the most stable conformer.

The pseudorotation analysis of the pyranose ring reveals important conformational preferences that influence the overall molecular geometry. The ring conformation is characterized by specific puckering parameters, with the oxygen atom and carbon atoms adopting positions that minimize steric interactions while maximizing favorable intramolecular interactions. The absence of the hydroxyl group at C2' creates a distinct conformational landscape compared to the parent ribose molecule, resulting in altered flexibility and ring puckering behavior.

Comparative Analysis with α-Anomeric Form

The relationship between the β- and α-anomeric forms of 2-deoxy-D-ribopyranose presents a complex thermodynamic picture that depends significantly on temperature and computational methodology employed. Experimental studies have demonstrated that at 0°C, the equilibrium mixture of 2-deoxy-D-ribose contains approximately 43% β-pyranose and 42% α-pyranose forms. However, this ratio shifts dramatically with temperature, changing to 30% β-pyranose and 30% α-pyranose at 90°C.

Computational investigations have revealed that the α-pyranose form is thermodynamically favored in the gas phase, contrasting with the behavior observed for D-ribose where the β-form predominates. The β/α relationship presents different results depending on the density functional theory method employed. For M06-2X calculations, the β/α ratio decreases in 2-deoxy-D-ribose at 0 K compared to room temperature results, while B3LYP calculations show the opposite trend.

The energetic differences between anomeric forms are relatively small but significant from a conformational standpoint. The number of stable minima with relative energies less than 5 kJ mol⁻¹ differs between the anomers, with β-2-deoxy-D-ribopyranose exhibiting 3 such conformers compared to only 1 for the α-anomer. This difference suggests greater conformational flexibility for the β-anomeric form, which may have implications for its biological activity and molecular recognition properties.

| Parameter | β-2-deoxy-D-ribopyranose | α-2-deoxy-D-ribopyranose |

|---|---|---|

| Equilibrium percentage at 0°C | 43% | 42% |

| Equilibrium percentage at 90°C | 30% | 30% |

| Number of stable minima (<5 kJ mol⁻¹) | 3 | 1 |

| Preferred ring conformation | 4C1 chair | 1C4 chair |

| Anomeric hydroxyl orientation | Equatorial | Axial |

Pyranose vs. Furanose Ring Isomerism

The ring size isomerism between pyranose (six-membered) and furanose (five-membered) forms represents a fundamental aspect of 2-deoxy-D-ribose chemistry. In aqueous solution, the compound exists as an equilibrium mixture of multiple ring forms, with the pyranose forms generally predominating over their furanose counterparts. At 0°C, the furanose forms account for approximately 15% of the total equilibrium mixture, distributed as 10% β-furanose and 5% α-furanose.

The energy differences between pyranose and furanose forms are substantial, with computational studies indicating that the most stable 2-deoxy-D-furanose (α-anomer) lies 6.2 kJ mol⁻¹ higher in free energy than the global minimum pyranose form. This energy gap is smaller than that observed for D-ribose, suggesting that the removal of the C2' hydroxyl group reduces the energetic penalty associated with furanose ring formation.

Structural analysis of the furanose forms reveals distinct conformational preferences compared to their pyranose counterparts. The β-2-deoxy-D-ribofuranose predominantly adopts the 4E ring conformation in its most stable minima, characterized by an explicit oxygen-carbon interaction where the oxygen atom is part of the hydroxymethyl moiety. Additionally, four 1T2 conformations are found with relative energies between 4.2 and 5.0 kJ mol⁻¹.

The temperature dependence of pyranose-furanose equilibrium shows interesting trends, with higher temperatures favoring increased furanose content. At 90°C, the furanose forms represent 40% of the equilibrium mixture (18% β-furanose and 22% α-furanose). This temperature effect reflects the entropic contributions to the free energy differences between ring forms.

| Ring Form | 0°C Percentage | 90°C Percentage | Relative Energy (kJ mol⁻¹) |

|---|---|---|---|

| β-pyranose | 43% | 30% | Reference |

| α-pyranose | 42% | 30% | ~0.1 |

| β-furanose | 10% | 18% | >6.2 |

| α-furanose | 5% | 22% | 6.2 |

The interconversion between pyranose and furanose forms involves ring-opening to the acyclic aldehyde form, followed by cyclization at different positions. Nuclear magnetic resonance studies following acid hydrolysis reactions have demonstrated that 2-deoxyribose generates both α and β anomers of deoxyribopyranose along with deoxyribopyranose oligomers. The formation of these products provides experimental evidence for the dynamic equilibrium between different ring forms and the accessibility of the open-chain intermediate during chemical transformations.

特性

IUPAC Name |

(2R,4S,5R)-oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CO[C@H]1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298902 | |

| Record name | 2-Deoxy-β-D-erythro-pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22900-10-3 | |

| Record name | 2-Deoxy-β-D-erythro-pentopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22900-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-2-Deoxyribopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022900103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-β-D-erythro-pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,4S,5R)-oxane-2,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-D-2-DEOXYRIBOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVU9DR3758 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Protection and Activation Steps

A key early step in the synthesis involves protecting the aldehyde and hydroxyl groups of 2-deoxy-D-ribose to control reactivity and stereochemistry:

Acetal Formation: The aldehyde group of 2-deoxy-D-ribose is protected as an acetal by reacting with alcohols (e.g., methyl, ethyl, or benzyl alcohol) in the presence of acid catalysts such as hydrochloric acid, sulfuric acid, methanesulfonic acid, or p-toluenesulfonic acid at concentrations of 1–10%.

Activation of 3- and 4-Hydroxyl Groups: The 3- and 4-OH groups are activated by converting them into sulfonyl derivatives (e.g., alkanesulfonyl or arylsulfonyl groups) using organic sulfonyl halides. This activation facilitates subsequent stereochemical inversion steps.

Stereochemical Inversion and Deprotection

Inversion of 3- and 4-OH Groups: The stereochemistry at C-3 and C-4 is inverted through nucleophilic substitution reactions on the activated sulfonyl intermediates. This step is crucial for converting D-ribose derivatives into their L-forms or for adjusting stereochemistry to obtain the desired beta-anomer.

Deprotection: After inversion, the protecting groups are removed under mild acidic or basic conditions to yield the free sugar. For example, treatment with sodium hydroxide followed by hydrochloric acid hydrolysis is used to remove sulfonyl and acetal groups, respectively, yielding pure 2-deoxy-L-ribose or its D-counterpart.

Conversion from D-Ribose to 2-Deoxy-L-Ribose

A notable synthetic route involves the conversion of D-ribose into L-ribose followed by deoxygenation at C-2:

Oxidation and Reduction: The hydroxymethyl group at C-5 of D-ribose is oxidized to an aldehyde, and the aldehyde at C-1 is reduced to a hydroxymethyl group, effectively inverting the stereochemistry between C-1 and C-5 to form L-ribose.

Methylation and Perbenzoylation: L-ribose is methylated to form methyl ribosides, then perbenzoylated and anomerically acetylated to yield tetraesters, which serve as intermediates for further modifications.

Formation of 2-Deoxy Derivative: The tetraester is converted to a β-selenophenyl ribofuranoside, which upon radical reduction with organotin reagents (e.g., tributylstannane) and initiators (e.g., AIBN) yields tribenzoyl 2-deoxy-L-ribofuranoside. Basic hydrolysis then affords 2-deoxy-L-ribose.

Oxidative Methods from Sugar Acids

Another synthetic route involves oxidation-reduction reactions starting from sugar acids:

Sodium 3-Deoxy-D-mannonate Oxidation: Sodium 3-deoxy-D-mannonate is treated with hydrochloric acid and sodium hypochlorite under controlled pH (5–6) and temperature (40–45 °C) to yield 2-deoxy-D-ribose with high yield (95%).

Reaction Monitoring: The oxidation-reduction potential is closely monitored to ensure optimal reaction conditions, with potentials shifting from 370 mV (before addition) to 960–1030 mV during addition, and settling at 540 mV post-reaction.

Direct Glycosylation Approaches

Use of Activated Glycosyl Donors: Direct synthesis involves reacting activated 2-deoxy-sugar donors, such as glycosyl bromides or iodides, with nucleophilic acceptors. This method parallels conventional oligosaccharide synthesis but requires careful control of reaction conditions to achieve selectivity.

Promoters and Protecting Groups: Selectivity is enhanced by choice of promoters (e.g., TMSBr, Tf2O), solvents, and protecting groups. For example, methyl- and acetoxyglycosides can be converted to glycosyl bromides using TMSBr, which then react with acceptors to form glycosidic bonds with good yields and stereoselectivity.

Example: Treatment of methylglycoside with TMSBr in benzene followed by freeze-drying yields glycosyl bromide, which reacts with sugar acceptors in the presence of sym-collidine and molecular sieves to afford disaccharides in moderate yields (ca. 38%).

Summary Table of Key Preparation Methods

Research Findings and Practical Considerations

The protection-activation-inversion-deprotection sequence offers a robust and scalable synthetic route, suitable for industrial-scale production of 2-deoxy sugars with controlled stereochemistry.

The conversion from D-ribose to L-ribose and subsequent deoxygenation is a valuable method for accessing L-enantiomers, which have enhanced biological activity and reduced toxicity in antiviral applications.

The oxidative method starting from sugar acids provides a high-yielding, straightforward approach but requires careful pH and temperature control to prevent side reactions.

Direct glycosylation methods are advantageous for synthesizing glycosidic linkages involving 2-deoxy sugars but often need fine-tuning of reaction conditions to improve selectivity and yield.

化学反応の分析

Types of Reactions: 2-Deoxy-beta-D-ribopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate can oxidize this compound to form corresponding carboxylic acids.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound further to simpler sugars.

Substitution: Halogenation reactions using reagents like thionyl chloride can introduce halogen atoms into the molecule.

Major Products: The major products formed from these reactions include carboxylic acids, reduced sugars, and halogenated derivatives, which can be further utilized in various synthetic applications .

科学的研究の応用

Wound Healing Applications

Pro-Angiogenic Properties:

Recent studies have highlighted the pro-angiogenic properties of 2-Deoxy-beta-D-ribopyranose. It has been shown to stimulate angiogenesis, which is crucial for wound healing. Research indicates that this compound can enhance blood vessel formation and promote healing in chronic wounds. In vitro studies demonstrated that this compound effectively induced tubulogenesis and increased the production of vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8) in endothelial cells .

In Vivo Studies:

In vivo experiments using chick chorioallantoic membrane (CAM) assays confirmed the pro-angiogenic effects of this compound. The compound was found to be as effective as VEGF in promoting angiogenesis, with a dose-dependent response observed in various models . Additionally, formulations incorporating this compound into wound dressings have been developed, showing promising results in accelerating wound healing in diabetic rat models .

Induction of Oxidative Stress

Cellular Damage Mechanism:

this compound is recognized for its ability to induce oxidative stress, particularly in pancreatic beta-cells. Studies have shown that it increases intracellular reactive oxygen species (ROS) and protein carbonyl levels, leading to cytotoxicity and apoptosis . The mechanism involves the depletion of intracellular glutathione (GSH) and impaired cystine uptake, which are critical for cellular antioxidant defenses .

Research Findings:

Research has demonstrated that treatment with this compound results in significant oxidative damage to beta-cells, with potential implications for understanding diabetes-related cellular dysfunctions. The administration of antiglycating agents has been shown to mitigate the cytotoxic effects of this compound, suggesting avenues for therapeutic intervention .

Therapeutic Potential

Ferroptosis Induction:

Recent investigations have revealed that this compound can induce ferroptosis in renal tubular epithelial cells. This process is characterized by iron-dependent lipid peroxidation leading to cell death, implicating this compound as a potential agent in renal disease models . The ability of this compound to modulate cell death pathways opens new avenues for therapeutic applications in conditions such as acute kidney injury.

Cancer Research:

The role of this compound in cancer research is also being explored. It has been suggested that the compound may influence tumor growth through its effects on oxidative stress and angiogenesis. Further studies are needed to elucidate its mechanisms and potential as an adjunct therapy in oncology .

Comprehensive Data Table

作用機序

The mechanism of action of 2-Deoxy-beta-D-ribopyranose involves its incorporation into nucleotides and nucleosides. Once incorporated, it can affect the synthesis and function of DNA and RNA. The absence of the hydroxyl group at the second carbon prevents the formation of phosphodiester bonds, which can inhibit DNA and RNA polymerases, leading to the termination of nucleic acid synthesis .

類似化合物との比較

D-Ribose: A pentose sugar with a hydroxyl group at the second carbon, making it more reactive in forming nucleotides.

2-Deoxy-D-ribose: Similar to 2-Deoxy-beta-D-ribopyranose but in a different anomeric form.

D-Arabinose: Another pentose sugar with a different configuration of hydroxyl groups.

Uniqueness: this compound is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of nucleoside analogs. Its lack of a hydroxyl group at the second carbon distinguishes it from other pentoses, providing unique properties in biochemical reactions .

生物活性

2-Deoxy-beta-D-ribopyranose (2-deoxy-D-ribose) is a crucial monosaccharide derivative of ribose, primarily recognized for its role in the structure of nucleotides and nucleic acids. This compound has garnered significant attention due to its biological activities, particularly in the context of antiviral and antitumor properties, as well as its involvement in cellular processes such as angiogenesis.

Chemical Structure and Properties

2-Deoxy-D-ribose is characterized by the absence of an oxygen atom at the 2' position of the ribose sugar. This structural modification impacts its biological functions and interactions. The compound predominantly exists in the pyranose form, with a notable preference for the alpha configuration over the beta configuration under physiological conditions.

Table 1: Structural Characteristics of 2-Deoxy-D-ribose

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₅ |

| Molecular Weight | 134.13 g/mol |

| Common Forms | Alpha-pyranose, Beta-pyranose |

| Anomeric Configuration | Predominantly Alpha |

Antiviral and Antitumor Effects

Research has demonstrated that various derivatives of 2-deoxy-D-ribose exhibit antiviral and antitumor activities. A study synthesized several nucleosides based on 2-deoxy-D-ribose and tested their efficacy against different viruses and cancer cell lines. Notably, the guanosine analogue showed moderate activity against herpes simplex virus type 2 (HSV-2), while another compound demonstrated effectiveness against leukemia cell lines (L1210 and P388) with ID50 values of 39 µM and 33 µM, respectively .

The mechanisms through which 2-deoxy-D-ribose exerts its biological effects include:

- Inhibition of Nucleoside Metabolism : Compounds derived from 2-deoxy-D-ribose can act as substrates or inhibitors for enzymes involved in nucleoside metabolism, such as adenosine deaminase. For instance, certain derivatives were identified as competitive inhibitors with Ki values indicating significant binding affinity .

- Angiogenesis Induction : 2-Deoxy-D-ribose has been identified as an endothelial-cell chemoattractant, promoting angiogenesis through the activation of thymidine phosphorylase. This property is particularly relevant in tumor biology, where angiogenesis is a critical factor for tumor growth and metastasis .

Case Study 1: Antiviral Activity

A synthesis of various 2-deoxy-D-ribosyl nucleosides led to the identification of compounds with notable antiviral properties. The UMP analogue (1-(2-deoxy-6-O-phosphono-beta-D-ribo-hexopyranosyl)-2,4-pyrimidinedione) exhibited moderate activity against both HSV-2 and parainfluenza virus, highlighting the potential for therapeutic applications in viral infections .

Case Study 2: Cancer Research

In another study focusing on cancer treatment, several 2-deoxy-D-ribose derivatives were tested against leukemic cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential use in developing new anticancer therapies .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。